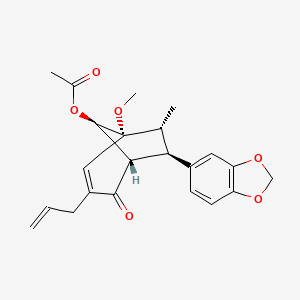
Kadsurenin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsurenin A is a bioactive lignan derived from the genus Piper, specifically from the plant Piper kadsura (Choisy) Ohwi . It is known for its various pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, antioxidative, anti-platelet aggregation, cytotoxic, and anti-parasitic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurenin A involves several steps, starting from basic organic compounds. One of the key intermediates in the synthesis is 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether . The synthetic route typically involves the use of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Kadsurenin A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized lignans .
Wissenschaftliche Forschungsanwendungen
Kadsurenin A has a wide range of scientific research applications:
Wirkmechanismus
Kadsurenin A exerts its effects through various molecular targets and pathways. It acts as an inhibitor of platelet-activating factor, which plays a role in inflammation and thrombosis . It also exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H24O6 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[(1R,5S,6R,7R,8R)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1 |
InChI-Schlüssel |
LCYNORHWGQHDLP-MHTCVMEGSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
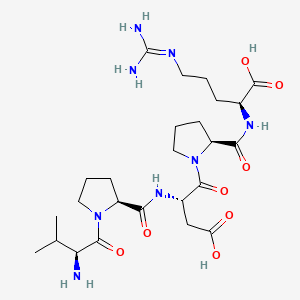
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
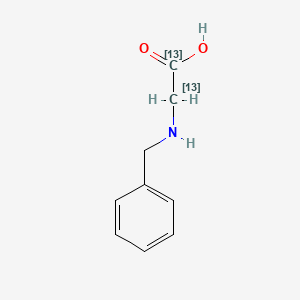
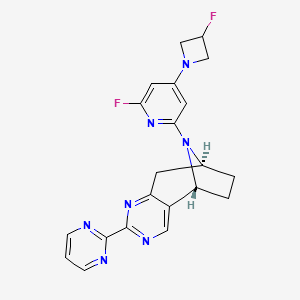

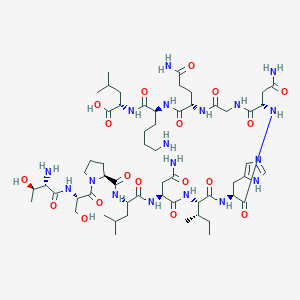
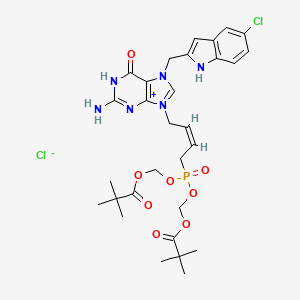

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
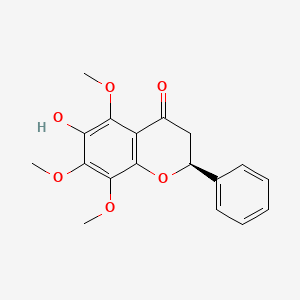
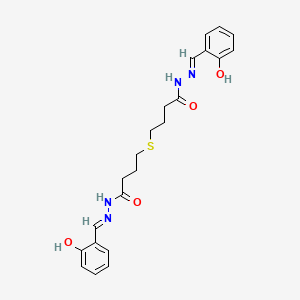
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
